molecular formula C13H19NO4S B1276010 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid CAS No. 159855-98-8

2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid

Cat. No. B1276010
CAS RN: 159855-98-8
M. Wt: 285.36 g/mol
InChI Key: PEGZKAPFHJHBPG-VIFPVBQESA-N
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Description

2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid, also known as 4-t-butylsulfonyl-2-amino propionic acid (TBSAPA), is an organic compound composed of a carboxylic acid and an amine group. It is a colorless, odourless, and non-toxic compound. TBSAPA has a variety of applications in the fields of chemistry, biochemistry, and medicine. It is used as a reagent in organic synthesis and as a catalyst in peptide synthesis. In biochemistry, it is used to study the mechanism of action of enzymes and other proteins, and as a substrate in metabolic studies. In medicine, it is used as a diagnostic tool in the diagnosis of certain diseases, and as a therapeutic agent in the treatment of certain medical conditions.

Scientific Research Applications

Stereoselective Synthesis

  • Intramolecular Alpha-Arylation of Enolates : A study by Lupi et al. (2009) demonstrates the stereoselective conversion of N-(4-nitrobenzene)sulfonyl-alpha-amino acid tert-butyl esters into N-alkyl-alpha-(4-nitrophenyl)-alpha-amino esters. This process involves a 'one-pot' method that relies on the intermediate formation of non-racemic enolates.

Analytical Chemistry Applications

  • Gas Chromatography-Mass Spectrometry : Tsuge et al. (2002) describe a method for determining specific amino acids using gas chromatography-mass spectrometry. The method involves converting target amino acids into tert-butyldimethylsilyl derivatives for detection and analysis, relevant to the study of compounds like 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid (Tsuge, Kataoka, & Seto, 2002).

Synthesis of Complex Amino Acids

  • Perfluoro-tert-butyl 4-Hydroxyproline Synthesis : Tressler and Zondlo (2014) synthesized perfluoro-tert-butyl 4-hydroxyproline, highlighting the incorporation of a tert-butyl group in the synthesis of complex amino acids for sensitive applications in NMR (Tressler & Zondlo, 2014).

Material Science

  • Hydrogels Functional Modification : Aly and El-Mohdy (2015) explored the modification of poly vinyl alcohol/acrylic acid hydrogels with various amine compounds, including those related to the structure of this compound. This research is significant for the development of materials with enhanced properties (Aly & El-Mohdy, 2015).

Organic Synthesis

  • Synthesis of Sulfanyl-, Sulfinyl-, and Sulfonyl-Substituted Compounds : Watanabe et al. (2010) discuss the synthesis of various sulfonyl-substituted compounds, demonstrating the application of tert-butyl groups in organic synthesis (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Therefore, users must assume responsibility to confirm product identity and/or purity .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid involves the reaction of tert-butylbenzene with chlorosulfonic acid followed by reaction with ammonia and then reaction with ethyl 2-bromopropionate.", "Starting Materials": ["Tert-butylbenzene", "Chlorosulfonic acid", "Ammonia", "Ethyl 2-bromopropionate"], "Reaction": ["1. Tert-butylbenzene is reacted with chlorosulfonic acid to form 4-tert-butylbenzenesulfonyl chloride.", "2. The 4-tert-butylbenzenesulfonyl chloride is then reacted with ammonia to form 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid.", "3. Finally, the 2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid is synthesized by reacting with ethyl 2-bromopropionate."] }

CAS RN

159855-98-8

Molecular Formula

C13H19NO4S

Molecular Weight

285.36 g/mol

IUPAC Name

(2S)-2-[(4-tert-butylphenyl)sulfonylamino]propanoic acid

InChI

InChI=1S/C13H19NO4S/c1-9(12(15)16)14-19(17,18)11-7-5-10(6-8-11)13(2,3)4/h5-9,14H,1-4H3,(H,15,16)/t9-/m0/s1

InChI Key

PEGZKAPFHJHBPG-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C

SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

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